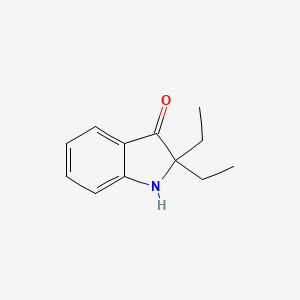![molecular formula C12H10BrNO B13204652 6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204652.png)
6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile: is a complex organic compound characterized by its unique spiro structure, which includes a naphthalene ring fused with an oxirane ring and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile typically involves multi-step organic reactions One common method includes the bromination of a naphthalene derivative followed by cyclization to form the spiro-oxirane structure
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and oxirane sites.
Reduction: Reduction reactions may target the carbonitrile group, converting it to an amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products:
Oxidation: Products may include brominated naphthoquinones or epoxides.
Reduction: Products may include amines or alcohols.
Substitution: Products may include azides or thioethers.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in various organic reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The carbonitrile group may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
- 6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,3’-oxazolidine]-5’-one
- N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide
Comparison:
- 6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile is unique due to its spiro-oxirane structure, which imparts distinct reactivity and potential biological activity.
- 6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,3’-oxazolidine]-5’-one has a similar spiro structure but with an oxazolidine ring, leading to different chemical properties and reactivity.
- N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide features a thiadiazine ring, which provides unique catalytic properties not found in the oxirane-containing compound.
This detailed article provides a comprehensive overview of 6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H10BrNO |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
7-bromospiro[2,4-dihydro-1H-naphthalene-3,3'-oxirane]-2'-carbonitrile |
InChI |
InChI=1S/C12H10BrNO/c13-10-2-1-9-6-12(11(7-14)15-12)4-3-8(9)5-10/h1-2,5,11H,3-4,6H2 |
InChI Key |
KADYSIZRATXSBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=C1C=C(C=C3)Br)C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


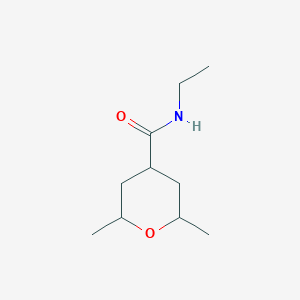
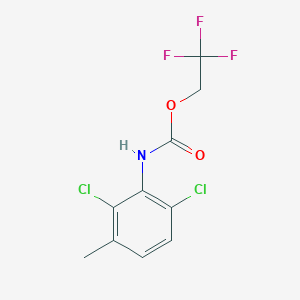
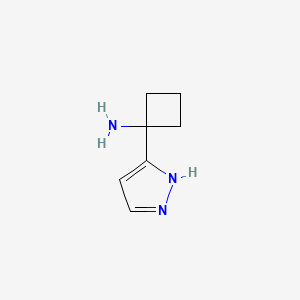

![4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13204599.png)
![4-(2-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204601.png)


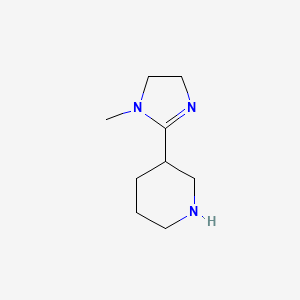
![1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13204622.png)
